![molecular formula C21H28O3 B13806946 (6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-(Acetylthiomethyl)cyclopropaneacetonitrile can be synthesized from 1-(hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid . The reaction involves the acetylation of the thiol group, resulting in the formation of the desired compound. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1-(acetylthiomethyl)cyclopropaneacetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in medicinal chemistry, particularly in the development of drugs for treating conditions such as asthma and allergic rhinitis.
作用機序
The mechanism of action of 1-(acetylthiomethyl)cyclopropaneacetonitrile involves its role as a reagent in the synthesis of LTD4 antagonists. LTD4 antagonists work by blocking the action of leukotriene D4 (LTD4), a molecule involved in inflammatory responses. By inhibiting LTD4, these antagonists help reduce inflammation and bronchoconstriction, making them effective in treating asthma and allergic conditions.
類似化合物との比較
Similar Compounds
1-(Hydroxymethyl)cyclopropaneacetonitrile: A precursor in the synthesis of 1-(acetylthiomethyl)cyclopropaneacetonitrile.
Methyl 1-(mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic pathways.
Uniqueness
1-(Acetylthiomethyl)cyclopropaneacetonitrile is unique due to its specific role in synthesizing LTD4 antagonists. Its acetylthiomethyl group provides distinct reactivity, making it a valuable intermediate in medicinal chemistry.
特性
分子式 |
C21H28O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15+,16-,18-,19-,20+,21-/m1/s1 |
InChIキー |
LUDPEOWAWHAHEP-UXPQZDGHSA-N |
異性体SMILES |
CC[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@H]1CC[C@@]2(C#C)O)O |
正規SMILES |
CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



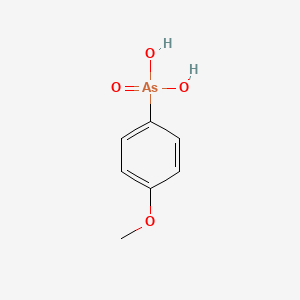
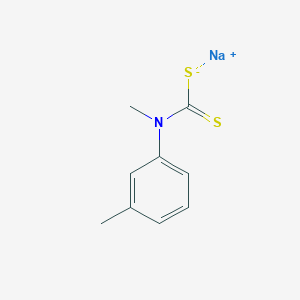
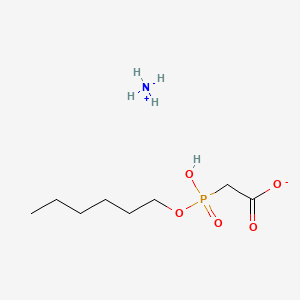
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
![N''-[4-(2-Hydroxyethyl)piperazin-1-yl]guanidine](/img/structure/B13806913.png)
![Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
![Methyl 8-azatetracyclo[4.3.0.02,4.03,7]nonane-8-carboxylate](/img/structure/B13806929.png)
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)
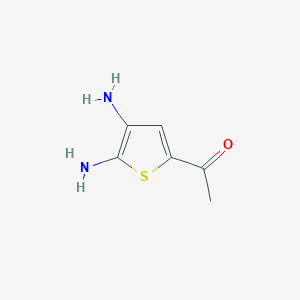
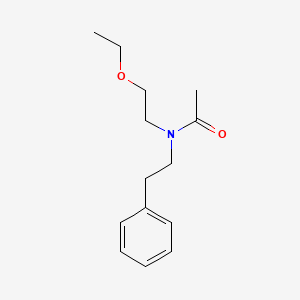
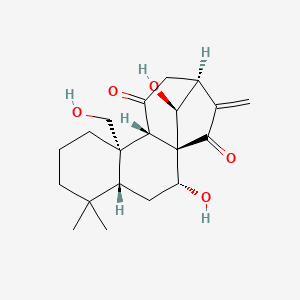
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
